molecular formula C9H4ClFO2 B13165693 (4-Chloro-2-fluoro-phenyl)-propynoic acid

(4-Chloro-2-fluoro-phenyl)-propynoic acid

Cat. No.: B13165693
M. Wt: 198.58 g/mol
InChI Key: CFGPAMYNPPZRAG-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4ClFO2 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-fluorophenyl)prop-2-ynoic acid typically involves the coupling of 4-chloro-2-fluorophenyl acetylene with carbon dioxide under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

On an industrial scale, the production of 3-(4-chloro-2-fluorophenyl)prop-2-ynoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-chloro-2-fluorophenyl)prop-2-ynoic acid exerts its effects depends on its interaction with molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The specific pathways involved can vary depending on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)prop-2-ynoic acid
  • 3-(4-Chlorophenyl)prop-2-ynoic acid
  • 3-(4-Bromophenyl)prop-2-ynoic acid

Uniqueness

3-(4-Chloro-2-fluorophenyl)prop-2-ynoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H4ClFO2

Molecular Weight

198.58 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13)

InChI Key

CFGPAMYNPPZRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#CC(=O)O

Origin of Product

United States

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